[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone
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Overview
Description
The compound [9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone is a complex organic molecule with potential applications in medicinal chemistry. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone involves several steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: This step involves the cyclization of a suitable precursor to form the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core.
Introduction of the Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions, typically involving halogenated phenyl derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have therapeutic potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone: can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers like PEEK.
Vorapaxar: A thrombin receptor antagonist with a different mechanism of action.
The uniqueness of This compound
Properties
Molecular Formula |
C25H29Cl2N3O4 |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C25H29Cl2N3O4/c1-2-34-24-9-18(7-8-22(24)27)30-19-11-28(12-20(30)15-33-14-19)25(32)23-10-21(31)13-29(23)17-5-3-16(26)4-6-17/h3-9,19-21,23,31H,2,10-15H2,1H3/t19?,20?,21-,23+/m0/s1 |
InChI Key |
LZSPYTNDRPEZBK-OXYJHPMESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)N2C3CN(CC2COC3)C(=O)[C@H]4C[C@@H](CN4C5=CC=C(C=C5)Cl)O)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2C3CN(CC2COC3)C(=O)C4CC(CN4C5=CC=C(C=C5)Cl)O)Cl |
Origin of Product |
United States |
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